![molecular formula C25H19NO2 B3440159 11-(3,4-dimethoxybenzylidene)-11H-indeno[1,2-b]quinoline](/img/structure/B3440159.png)
11-(3,4-dimethoxybenzylidene)-11H-indeno[1,2-b]quinoline
Description
The compound “11-(3,4-dimethoxybenzylidene)-11H-indeno[1,2-b]quinoline” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .Molecular Structure Analysis
The molecular structure of a similar compound, 2-(3,4-Dimethoxybenzylidene)-1-indanone, has been reported. It has a molecular formula of C18H16O3 and a monoisotopic mass of 280.109955 Da .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. For example, they can undergo reactions such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(3,4-Dimethoxybenzylidene)-1-indanone, include a molecular weight of 280.3 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 462.5±45.0 °C at 760 mmHg, and a flash point of 225.6±15.1 °C .properties
IUPAC Name |
(11Z)-11-[(3,4-dimethoxyphenyl)methylidene]indeno[1,2-b]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO2/c1-27-23-12-11-16(14-24(23)28-2)13-20-18-8-4-5-9-19(18)25-21(20)15-17-7-3-6-10-22(17)26-25/h3-15H,1-2H3/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAQYHJVKLPKFH-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C24)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3C4=NC5=CC=CC=C5C=C24)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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